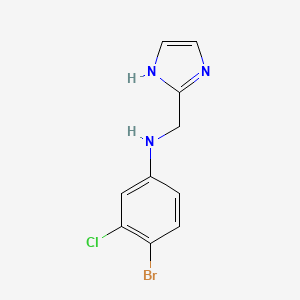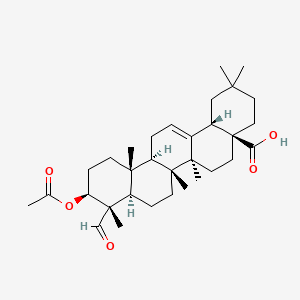
Gypsogenin acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gypsogenin acetate is a derivative of gypsogenin, a pentacyclic triterpene . Gypsogenin has attracted widespread attention from medicinal chemists due to its prominent anti-cancer potential . It has proved itself as a new anti-proliferative player battling for a frontline position among other classic pentacyclic triterpenes such as oleanolic acid, glycyrrhetinic acid, ursolic acid, betulinic acid, and celastrol .
Synthesis Analysis
The most important reactions of gypsogenin involve the modification of its four functional groups . Forty-five gypsogenin and gypsogenic acid derivatives were synthesized and screened for their cytotoxic activities . Their structures were established using IR, 1H NMR, 13C NMR, and LC-MS spectroscopic data .Molecular Structure Analysis
The structure of this compound has been established through various studies . It is a derivative of gypsogenin, which has four functional groups that can be modified .Chemical Reactions Analysis
The most important reactions of gypsogenin involve the modification of its four functional groups . These modifications are crucial in the synthesis of this compound and its semisynthetic derivatives .Physical and Chemical Properties Analysis
This compound is a derivative of gypsogenin with a molecular formula of C32H48O5 and a molecular weight of 512.72 .Applications De Recherche Scientifique
Cholinesterase Inhibition
Gypsogenin acetate has been identified as a potent inhibitor of cholinesterases, a class of enzymes involved in the breakdown of the neurotransmitter acetylcholine. Research by Heller et al. (2014) discovered that derivatives of gypsogenin exhibit significant inhibitory activity against butyrylcholinesterase and acetylcholinesterase, highlighting its potential for applications in neurodegenerative diseases such as Alzheimer's, where cholinesterase inhibitors are of therapeutic interest. This compound derivatives were found to possess inhibitory activity comparable to that of established treatments, suggesting a promising avenue for the development of new neuroprotective drugs (Heller et al., 2014).
Orientations Futures
Propriétés
Numéro CAS |
27706-38-3 |
|---|---|
Formule moléculaire |
C32H48O5 |
Poids moléculaire |
512.7 g/mol |
Nom IUPAC |
(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-10-acetyloxy-9-formyl-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C32H48O5/c1-20(34)37-25-11-12-28(4)23(29(25,5)19-33)10-13-31(7)24(28)9-8-21-22-18-27(2,3)14-16-32(22,26(35)36)17-15-30(21,31)6/h8,19,22-25H,9-18H2,1-7H3,(H,35,36)/t22-,23+,24+,25-,28-,29-,30+,31+,32-/m0/s1 |
Clé InChI |
MCDYEFFAFNMJFD-PRGPMLBASA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@]2([C@H]([C@]1(C)C=O)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1(C)C=O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C(C1(C)C=O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B1445910.png)
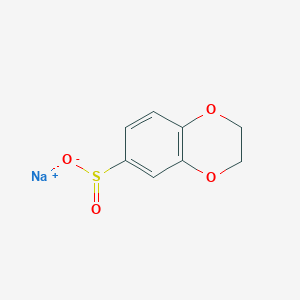

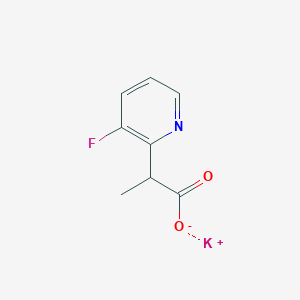
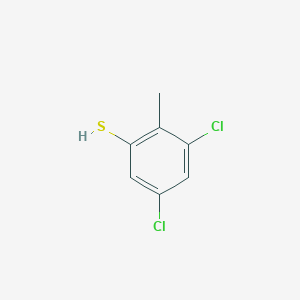

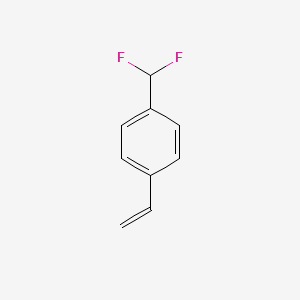
![[6-(Furan-3-yl)pyridin-3-yl]methanamine](/img/structure/B1445923.png)
![4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1445924.png)
![3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1445927.png)
![tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B1445928.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1445929.png)
